REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([C:15]2[CH:20]=[CH:19][C:18]([C:21]([OH:23])=[O:22])=[C:17]([C:24]([OH:26])=[O:25])[CH:16]=2)[CH:8]=[CH:9][C:10]=1[C:11]([O:13]C)=[O:12])([O:3]C)=[O:2].Cl>>[C:7]1([C:15]2[CH:20]=[CH:19][C:18]([C:21]([OH:23])=[O:22])=[C:17]([C:24]([OH:26])=[O:25])[CH:16]=2)[CH:8]=[CH:9][C:10]([C:11]([OH:13])=[O:12])=[C:5]([C:1]([OH:3])=[O:2])[CH:6]=1
|
Name
|
3,4-dicarbomethoxy-biphenyl-3′,4′-dicarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C=1C=C(C=CC1C(=O)OC)C1=CC(=C(C=C1)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=C(C=C1)C(=O)O)C(=O)O)C1=CC(=C(C=C1)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |